molecular formula C9H10N2S B13067875 (5-Methyl-1,2-benzothiazol-3-yl)methanamine

(5-Methyl-1,2-benzothiazol-3-yl)methanamine

Cat. No.: B13067875
M. Wt: 178.26 g/mol
InChI Key: UEGXKRIETWZUPX-UHFFFAOYSA-N
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Description

(5-Methyl-1,2-benzothiazol-3-yl)methanamine is a heterocyclic amine featuring a benzothiazole core substituted with a methyl group at position 5 and a methanamine (-CH2NH2) moiety at position 2. The benzothiazole scaffold is known for its diverse pharmacological relevance, including applications in antimicrobial, anticancer, and neuroprotective agents .

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

(5-methyl-1,2-benzothiazol-3-yl)methanamine

InChI

InChI=1S/C9H10N2S/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5,10H2,1H3

InChI Key

UEGXKRIETWZUPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including (5-Methyl-1,2-benzothiazol-3-yl)methanamine, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,2-benzothiazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated reagents, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted benzothiazole derivatives

Mechanism of Action

The mechanism of action of (5-Methyl-1,2-benzothiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its anti-tubercular effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below summarizes key structural and physicochemical differences between (5-Methyl-1,2-benzothiazol-3-yl)methanamine and related compounds:

Compound Name Heterocycle Core Substituent(s) on Heterocycle Methanamine Modification Molecular Weight (g/mol) Key Properties/Applications Reference
(5-Methyl-1,2-benzothiazol-3-yl)methanamine Benzothiazole Methyl (C5) Free amine 178.24 (calculated) Intermediate for bioactive molecules
(5-Chloro-1,2-benzothiazol-3-yl)methanamine HCl Benzothiazole Chloro (C5) Hydrochloride salt 211.10 Improved aqueous solubility
[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine Oxazole Naphthalen-2-yl (C5) Free amine 234.20 Building block in drug discovery
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole None 4-Chlorophenyl substitution Inhibits wheat germination
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine HCl Oxadiazole Methyl (C5) 4-Chlorophenyl substitution 257.72 (calculated) Pharmaceutical research

Key Differences and Implications

Heterocycle Core
  • Benzothiazole vs. Benzimidazoles, with two nitrogen atoms, offer stronger hydrogen-bonding capacity, which may enhance target binding but increase metabolic susceptibility .
Substituent Effects
  • Methyl (C5) vs. Chloro/Nitro: Methyl groups (e.g., in the target compound) enhance steric bulk without significant electronic effects, balancing lipophilicity and metabolic stability.
Methanamine Modifications
  • Hydrochloride Salts : Improve solubility (e.g., (5-Chloro-1,2-benzothiazol-3-yl)methanamine HCl, 211.10 g/mol) for in vivo applications .
  • Aromatic Substitutions : Bulkier groups (e.g., naphthalen-2-yl in oxazole derivatives) may enhance target selectivity but reduce synthetic accessibility .

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